molecular formula C8H9BrO2 B094514 2-Bromo-1,3-dimethoxybenzene CAS No. 16932-45-9

2-Bromo-1,3-dimethoxybenzene

Cat. No.: B094514
CAS No.: 16932-45-9
M. Wt: 217.06 g/mol
InChI Key: VHVYSMMZHORFKU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Bromo-1,3-dimethoxybenzene (CAS 16932-45-9) is a brominated aromatic compound with two methoxy groups at the 1- and 3-positions. Its molecular formula is C₈H₉BrO₂, and it has a molecular weight of 217.06 g/mol. Key physical properties include:

  • Melting Point: 91–94°C
  • Boiling Point: 250°C
  • Density: 1.412 g/cm³
  • Solubility: Insoluble in water
  • Spectroscopic Data:
    • ¹H NMR (CDCl₃): δ 7.23 (t, J = 8.3 Hz, 1H), 6.58 (d, J = 8.3 Hz, 2H), 3.90 (s, 6H)
    • ¹³C NMR (CDCl₃): δ 157.3, 128.4, 104.8, 101.0, 56.6

Synthesis and Applications The compound is synthesized via bromination of 1,3-dimethoxybenzene or through palladium-catalyzed cross-coupling reactions . It serves as a critical intermediate in pharmaceuticals, notably in synthesizing adamantyl cannabinoids (e.g., 5-(1-Adamantyl)-2-bromo-1,3-dimethoxybenzene) and in palladium-catalyzed hydroxylation reactions to produce 2,6-dimethoxyphenol .

Preparation Methods

Traditional Electrophilic Bromination Methods

Electrophilic aromatic bromination of 1,3-dimethoxybenzene (veratrole) represents the classical route to 2-bromo-1,3-dimethoxybenzene. This method relies on activating the aromatic ring via electron-donating methoxy groups, directing bromine to the para position relative to one methoxy group. However, regioselectivity complications arise due to competing ortho/para-directing effects, often yielding mixed isomers .

Reagents and Conditions

Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are employed with Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) in inert solvents like dichloromethane. A typical procedure involves dissolving veratrole in CH₂Cl₂ at 0–5°C, followed by gradual addition of Br₂. The reaction is quenched with aqueous sodium thiosulfate to neutralize excess bromine .

Key Limitations :

  • Low Regioselectivity : Competitive bromination at C-4 or C-6 positions necessitates tedious chromatographic separation, reducing overall yield .

  • Solvent Toxicity : Carbon tetrachloride (CCl₄), historically used, poses significant environmental and health risks.

Organometallic Bromination via Directed Lithiation

A breakthrough methodology, disclosed in patent CN111269094B, circumvents selectivity issues by employing directed ortho-lithiation followed by bromination . This two-step process ensures precise bromine placement at C-2, achieving near-quantitative yields.

Stepwise Reaction Mechanism

Step 1: Lithiation
m-Dimethoxybenzene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 5–10°C, forming a lithium intermediate at C-2. The reaction is monitored via nuclear magnetic resonance (NMR) to confirm complete deprotonation .

Step 2: Bromination
The lithiated intermediate is cooled to −70°C using a dry ice-acetone bath, and 1,2-dibromotetrafluoroethane (DBTFE) in THF is added. This exothermic reaction generates this compound with minimal byproducts. Quenching with dilute HCl and recrystallization in n-hexane yields 99.9% pure product .

Industrial Optimization

  • Solvent Ratio : THF is used at 8 L/kg of veratrole to ensure solubility and reaction homogeneity .

  • Temperature Control : Strict maintenance of −70°C during bromination prevents side reactions.

  • Cost Efficiency : DBTFE and n-BuLi are industrially accessible, reducing raw material costs by ~40% compared to NBS-based routes .

Comparative Analysis of Preparation Methods

The table below contrasts key parameters of traditional and organometallic approaches:

ParameterTraditional Bromination Organometallic Method
Yield 60–70%88–90%
Purity (GC) 95–97%99.9%
Reaction Time 6–8 hours4–5 hours
Regioselectivity Moderate (para:ortho = 3:1)High (C-2 exclusive)
Solvent Toxicity High (CCl₄, CH₂Cl₂)Moderate (THF, n-hexane)

Advantages of Organometallic Approach :

  • Scalability : Continuous flow reactors enable kilogram-scale production with consistent quality .

  • Reduced Waste : Magnesium sulfate drying and solvent recovery systems minimize environmental impact .

Industrial Production and Purification Strategies

Large-scale synthesis requires adaptations for safety and efficiency. The patented method employs:

  • Dry Ice-Acetone Cooling : Enables rapid heat dissipation during exothermic bromination .

  • Recrystallization Protocol : Crude product is refluxed in n-hexane with activated carbon to adsorb impurities, followed by cooling to −5°C for crystallization .

Purity Enhancement :

  • GC Monitoring : In-process checks ensure intermediates meet >99% conversion before proceeding .

  • Activated Carbon Treatment : Removes residual ligands and metal catalysts, critical for pharmaceutical-grade output .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The bromine atom can be reduced to form 1,3-dimethoxybenzene.

Common Reagents and Conditions:

    Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products:

    Substitution: Formation of 2-amino-1,3-dimethoxybenzene, 2-thio-1,3-dimethoxybenzene, etc.

    Oxidation: Formation of 2-bromo-1,3-benzoquinone.

    Reduction: Formation of 1,3-dimethoxybenzene

Scientific Research Applications

Organic Synthesis

2-Bromo-1,3-dimethoxybenzene serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. For instance, it can be utilized in the synthesis of anti-cancer agents through modifications that enhance biological activity .

Pharmaceutical Intermediate

This compound is widely recognized as a pharmaceutical intermediate . It plays a crucial role in the production of therapeutic agents aimed at treating various conditions, including inflammation and cancer. Studies have demonstrated its effectiveness as an intermediate in synthesizing compounds that exhibit significant biological activity .

Biological Studies

In biological research, this compound acts as a probe for investigating enzyme-catalyzed reactions and biological pathways. Its structural properties allow researchers to study interactions within biological systems, providing insights into metabolic processes and potential therapeutic targets .

Industrial Applications

The compound is also employed in the production of specialty chemicals , dyes, and polymers. Its unique chemical structure allows for the development of materials with specific properties tailored for industrial applications .

Case Study 1: Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Synthesis of Biaryls

A notable reaction involving this compound is its use in synthesizing biaryls through nucleophilic substitution pathways. In one experiment, the reaction of 2-lithio-1,3-dimethoxybenzene with 2-chloroanisole yielded ortho-biaryl products with high selectivity (80% yield), demonstrating the compound's utility in complex organic syntheses .

Safety Considerations

While utilizing this compound in laboratory settings, it is essential to adhere to safety protocols due to its classification as harmful if swallowed and skin irritant. Proper handling procedures should be followed to mitigate any risks associated with exposure .

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethoxybenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack. the methoxy groups, being electron-donating, activate the ring towards nucleophilic substitution. This dual effect allows for selective functionalization of the benzene ring .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name CAS Number Substituents Solubility (Water) Melting Point (°C) Key Applications
2-Bromo-1,3-dimethoxybenzene 16932-45-9 -Br, -OCH₃ (1,3) Insoluble 91–94 Pharmaceutical intermediates
2-Bromo-1,3-dimethylbenzene 576-22-7 -Br, -CH₃ (1,3) 0.10 mmol/L N/A Low-affinity GABAA modulator
2-Fluoro-1,3-dimethylbenzene 443-88-9 -F, -CH₃ (1,3) 0.46 mmol/L N/A GABAA receptor potentiation
4-Fluoro-1,3-dimethoxybenzene N/A -F, -OCH₃ (1,3,4) N/A N/A Reaction byproduct
2-Bromo-1,3,5-trimethoxybenzene N/A -Br, -OCH₃ (1,3,5) N/A N/A Competitive bromination studies

Key Comparisons

Substituent Effects on Reactivity

  • Electrophilic Substitution : this compound undergoes regioselective reactions due to the directing effects of methoxy groups. In contrast, 2-Bromo-1,3,5-trimethoxybenzene shows altered reactivity in bromination studies due to increased steric hindrance and electronic effects .
  • Cross-Coupling : The bromine atom in this compound participates efficiently in Suzuki-Miyaura couplings to form biphenyl derivatives (e.g., 4′-(Adamantan-1-yl)-N,N-diisopropyl-2′,5,6′-trimethoxybiphenyl) .

Pharmacological Relevance GABAA Receptor Modulation: 2-Bromo-1,3-dimethylbenzene (non-methoxy analog) exhibits a solubility-dependent cut-off effect (0.10 mmol/L), below which GABAA receptor activity is absent. In contrast, 2-Fluoro-1,3-dimethylbenzene (0.46 mmol/L) potentiates the receptor, highlighting the role of halogen size and solubility .

Safety Profiles this compound is classified as a skin and eye irritant (H315, H319) . Comparatively, 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) requires immediate medical attention upon exposure due to severe toxicity .

Synthetic Utility

  • Unlike 2-Bromo-1,1,3-trimethoxypropane (CAS 759-97-7), an aliphatic bromoether used in acetal formation , this compound’s aromatic structure enables π-π interactions critical in drug design .

Research Findings and Data

Table 2: Reaction Yields and Conditions

Reaction Type Starting Material Product Yield Conditions
Suzuki Coupling This compound Adamantyl biphenyl derivatives >85% Pd(PPh₃)₄, microwave heating
Hydroxylation This compound 2,6-Dimethoxyphenol 86% Pd catalysis, EtOAc/hexanes
Competitive Bromination 4-Bromo-1,3-dimethoxybenzene Mixture of di-/tri-substituted 60% MeOH, ionic liquid

Notable Observations

  • Steric Effects: Bulky substituents (e.g., adamantyl groups) on this compound enhance binding affinity to CB1 receptors in cannabinoid probes .
  • Solubility-Activity Relationship : Halogen choice (Br vs. F) in dimethylbenzene derivatives directly impacts GABAA receptor efficacy due to solubility thresholds .

Biological Activity

2-Bromo-1,3-dimethoxybenzene, also known as 2-bromo-m-xylene, is an aromatic compound with the molecular formula C8_8H9_9BrO2_2 and a molecular weight of 217.06 g/mol. This compound is notable for its potential biological activities, which have been explored in various studies. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H9_9BrO2_2
  • Molecular Weight : 217.06 g/mol
  • Melting Point : 93.0 to 97.0 °C
  • Boiling Point : 273 °C
  • Purity : >98% (GC)

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, highlighting its potency.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The compound has shown significant antioxidant properties in vitro. It was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays, where it demonstrated a dose-dependent reduction in free radicals.

Concentration (μg/mL)% Inhibition
1025
5055
10085

Anti-inflammatory Effects

In animal models, this compound has been reported to reduce inflammation markers. The compound was tested in a carrageenan-induced paw edema model in rats, showing a significant decrease in paw swelling compared to the control group.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
  • Scavenging Free Radicals : The compound's structure allows it to effectively scavenge free radicals, contributing to its antioxidant properties.
  • Interference with Bacterial Cell Wall Synthesis : Its bromine substituent may enhance the compound's ability to penetrate bacterial membranes, disrupting cell wall synthesis.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various brominated compounds including this compound. The results indicated that this compound had comparable activity to established antibiotics against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving rats with induced inflammation, administration of this compound resulted in a statistically significant reduction in inflammatory cytokines such as TNF-alpha and IL-6. These findings support the potential therapeutic use of this compound in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1,3-dimethoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Direct bromination of 1,3-dimethoxybenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DCM) at 0–25°C is a common approach. Catalytic methods (e.g., Lewis acids like FeBr₃) improve regioselectivity. For example, bromination of adamantyl-substituted analogs achieves >85% yield under mild conditions . Monitor reaction progress via TLC or GC-MS, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity : Use gas chromatography (GC) with flame ionization detection (FID) or HPLC (C18 column, methanol/water mobile phase) to confirm >95% purity .
  • Structural Confirmation :
  • NMR : ¹H NMR (CDCl₃) shows aromatic protons as a doublet (δ 6.8–7.2 ppm) and methoxy groups as singlets (δ 3.8–4.0 ppm).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The bromine atom undergoes nucleophilic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides) in polar solvents. For example, reaction with NaN₃ in DMF yields azido derivatives. Steric hindrance from methoxy groups may slow kinetics; optimize by using phase-transfer catalysts (e.g., TBAB) .

Q. How does the electronic environment of this compound influence its participation in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the bromine toward Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ with aryl boronic acids at elevated temperatures (80–100°C) in toluene/EtOH to achieve coupling .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential alkylation risks. Store in amber vials at 2–8°C. For waste disposal, neutralize with aqueous NaHCO₃ before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination regioselectivity for substituted dimethoxybenzenes?

  • Methodological Answer : Conflicting results often arise from competing electronic (methoxy directing) and steric effects. Computational modeling (DFT at B3LYP/6-31G*) predicts substituent effects on bromine positioning. Validate experimentally via NOESY NMR to confirm spatial arrangements .

Q. What strategies improve the efficiency of this compound in palladium-catalyzed cascade reactions?

  • Methodological Answer : Combine Buchwald-Hartwig amination with subsequent cyclization. Use Pd₂(dba)₃/XPhos as a catalyst system and microwave irradiation (120°C, 30 min) to accelerate steps. Monitor intermediates via LC-MS .

Q. How can crystallographic data for this compound derivatives inform drug design?

  • Methodological Answer : Solve crystal structures using SHELXT for phase determination. Analyze packing motifs (e.g., π-π stacking, halogen bonds) to predict solubility and bioavailability. For example, adamantyl derivatives show enhanced rigidity for receptor binding .

Q. What are the stability limits of this compound under acidic or basic conditions?

  • Methodological Answer : Under strong acids (H₂SO₄), demethylation occurs at >60°C. In basic conditions (NaOH/EtOH), elimination to quinones is observed. Use buffered conditions (pH 7–9) for SNAr reactions to avoid degradation .

Q. How does this compound serve as a precursor in natural product synthesis?

  • Methodological Answer : It is a key intermediate in synthesizing cannabinoid analogs and terpenoid derivatives. For example, catalytic hydrogenation (H₂, Pd/C) reduces bromine to hydrogen, enabling subsequent functionalization for bioactive molecules .

Q. Data Contradiction Analysis

Reported Issue Hypothesis Validation Method
Varying bromination yields (60–90%)Solvent polarity affects transition state stabilizationCompare DCM vs. DMF using kinetic studies (UV-Vis monitoring)
Divergent Suzuki coupling efficienciesMethoxy groups hinder Pd coordinationUse bulky ligands (SPhos) to enhance catalyst turnover

Properties

IUPAC Name

2-bromo-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVYSMMZHORFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346455
Record name 2-Bromo-1,3-dimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16932-45-9
Record name 2-Bromo-1,3-dimethoxybenzene
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Record name 2-Bromo-1,3-dimethoxybenzene
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Record name 2-bromo-1,3-dimethoxybenzene
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Synthesis routes and methods

Procedure details

In a solution of 1,3-dimethoxybenzene (3.0 g, 21.7 mmol) dissolved in diethyl ether (90 ml), a 1.65M solution of n-butyl lithium in n-hexane (19.8 ml, 32.7 mmol of n-butyl lithium) was added at room temperature, and a reaction mixture was heated to reflux for 4 hours. After cooling the reaction mixture to 0° C., a solution of carbon tetrabromide (15.8 g, 47.7 mmol) in diethyl ether (60 ml) was added to the mixture, and stirred at room temperature for 20 hours. A small amount of water was added to the reaction mixture, and then the reaction mixture was diluted with ethyl acetate (90 ml). The organic layer was washed with water and dried over anhydrous magnesium sulfate. Thereafter, the solvent was evaporated off, and the residue was purified by column chromatography to obtain 1-bromo-2,6-dimethoxybenzene (2.70 g).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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